molecular formula C7H10BrN3OS B13133370 N-(5-Bromo-1,3,4-thiadiazol-2-yl)pivalamide

N-(5-Bromo-1,3,4-thiadiazol-2-yl)pivalamide

Cat. No.: B13133370
M. Wt: 264.15 g/mol
InChI Key: UMMZWRPXTIWLCL-UHFFFAOYSA-N
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Description

N-(5-Bromo-1,3,4-thiadiazol-2-yl)pivalamide is a chemical compound that belongs to the class of 1,3,4-thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-1,3,4-thiadiazol-2-yl)pivalamide typically involves the reaction of 5-bromo-1,3,4-thiadiazole-2-amine with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the purification processes are adapted to industrial equipment.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-1,3,4-thiadiazol-2-yl)pivalamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced .

Mechanism of Action

The mechanism of action of N-(5-Bromo-1,3,4-thiadiazol-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. In medicinal applications, it is believed to inhibit key enzymes or proteins involved in the growth and proliferation of bacteria or cancer cells. The thiadiazole ring structure allows the compound to interact with biological membranes and penetrate cells, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Bromo-1,3,4-thiadiazol-2-yl)pivalamide is unique due to its specific substitution pattern and the presence of the pivalamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its versatility .

Properties

Molecular Formula

C7H10BrN3OS

Molecular Weight

264.15 g/mol

IUPAC Name

N-(5-bromo-1,3,4-thiadiazol-2-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C7H10BrN3OS/c1-7(2,3)4(12)9-6-11-10-5(8)13-6/h1-3H3,(H,9,11,12)

InChI Key

UMMZWRPXTIWLCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=NN=C(S1)Br

Origin of Product

United States

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